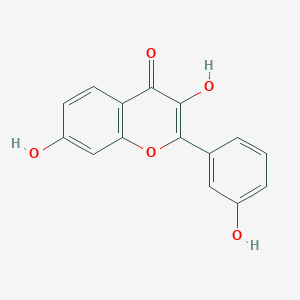
3,7,3'-Trihydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,3'-Trihydroxyflavone is a useful research compound. Its molecular formula is C14O5H10 and its molecular weight is 258.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
3,7,3'-Trihydroxyflavone is characterized by three hydroxyl groups positioned at the 3, 7, and 3' positions of the flavone structure. This specific arrangement contributes to its unique biochemical properties, including antioxidant and anti-inflammatory activities.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant potential of this compound. It exhibits significant scavenging activity against reactive oxygen species (ROS), which is crucial for protecting cells from oxidative stress.
- Case Study: In a comparative study involving various flavonoids, this compound showed a notable IC50 value for ROS scavenging at 2.71μM, indicating its strong antioxidant capacity compared to other flavonoids .
Anti-inflammatory Effects
The compound has also been shown to possess anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Case Study: In vitro experiments revealed that treatment with this compound significantly reduced the levels of interleukin-1 beta (IL-1β) and nitric oxide (NO) in macrophage models . This suggests its potential use in inflammatory diseases.
Neuroprotective Applications
This compound acts as an agonist for the TrkB receptor, which is essential for neuronal survival and function. Its neuroprotective effects have been explored in various models of neurodegeneration.
- Case Study: Research indicates that this compound enhances the survival of spiral ganglion neurons in animal models of hearing loss. The mechanism involves TrkB-dependent pathways that promote neuronal resilience against degeneration .
Cancer Research
Flavonoids like this compound are being investigated for their potential role in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Data Table: Inhibitory Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
Cardiovascular Health
Research suggests that the antioxidant properties of this compound may contribute to cardiovascular health by reducing oxidative stress and inflammation associated with heart disease.
Propriétés
Numéro CAS |
151698-64-5 |
|---|---|
Formule moléculaire |
C14O5H10 |
Poids moléculaire |
258.23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















